molecular formula C20H16N2O3S B2870557 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361166-61-2

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2870557
CAS No.: 361166-61-2
M. Wt: 364.42
InChI Key: GQZLXRPKQVBCKE-UHFFFAOYSA-N
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Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a 4,5,6,7-tetrahydro-1-benzothiophene core and a 4-oxo-4H-chromene-2-carboxamide moiety. The benzothiophene ring is substituted with a cyano group at position 3 and a methyl group at position 6, while the chromene system features a ketone at position 4.

Properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-11-6-7-12-14(10-21)20(26-18(12)8-11)22-19(24)17-9-15(23)13-4-2-3-5-16(13)25-17/h2-5,9,11H,6-8H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZLXRPKQVBCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Thiophene Ring Formation

The Gewald reaction enables the construction of 2-aminothiophene derivatives via a three-component condensation involving a ketone, cyanoacetamide, and elemental sulfur. For the target compound, 6-methylcyclohexanone reacts with cyanoacetamide and sulfur in the presence of a base such as morpholine or diethylamine. This step yields 2-amino-3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene as a key intermediate.

Reaction Conditions

  • Solvent: Ethanol or DMF
  • Temperature: 80–100°C
  • Yield: 60–75%

Methylation and Cyclization Optimization

Introduction of the methyl group at position 6 is achieved during the cyclohexanone precursor synthesis. Alternative routes involve post-cyclization alkylation using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF), though this method risks over-alkylation and reduced yields.

Preparation of 4-Oxo-4H-Chromene-2-Carboxylic Acid

The chromene moiety is synthesized via the Kostanecki-Robinson reaction , which cyclizes substituted phenols with β-keto esters.

Stepwise Synthesis from Salicylaldehyde

  • Aldol Condensation: Salicylaldehyde reacts with diethyl malonate in the presence of piperidine to form 3-carbethoxycoumarin .
  • Hydrolysis and Decarboxylation: Treatment with aqueous NaOH followed by acidification yields 4-oxo-4H-chromene-2-carboxylic acid .

Reaction Conditions

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Yield: 50–65%

Alternative Route via Pechmann Condensation

Resorcinol and ethyl acetoacetate undergo acid-catalyzed cyclization (H₂SO₄ or HCl) to form 7-hydroxy-4-methylcoumarin , which is subsequently oxidized to the carboxylic acid using KMnO₄ in acidic medium.

Amide Coupling Strategies

Coupling the benzothiophene amine with the chromene carboxylic acid is achieved through two principal methods:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane or DMF, the reaction proceeds at room temperature, yielding the target amide.

Typical Conditions

  • Molar Ratio: 1:1.2 (acid:amine)
  • Reaction Time: 12–24 hours
  • Yield: 70–85%

Acid Chloride Method

The chromene carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) , followed by reaction with the benzothiophene amine in the presence of a base (e.g., triethylamine).

Optimization Notes

  • Excess SOCl₂ must be removed under vacuum to prevent side reactions.
  • Yields range from 65–75%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane).

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.
  • HPLC: C18 reverse-phase columns (acetonitrile/water gradient) achieve >95% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45 (m, 2H, cyclohexane CH₂), 2.15 (s, 3H, CH₃), 6.50 (s, 1H, chromene H-3), 8.20 (s, 1H, amide NH).
  • IR (KBr): 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (amide C=O), 1650 cm⁻¹ (chromene C=O).

Challenges and Optimization Opportunities

Regioselectivity in Cyclization

Competing pathways during the Gewald reaction may produce regioisomers. Substituent electronic effects and solvent polarity (e.g., DMF vs. ethanol) significantly influence product distribution.

Amide Bond Stability

The electron-withdrawing cyano group adjacent to the amine reduces nucleophilicity, necessitating activated coupling agents like HATU for improved efficiency.

Chemical Reactions Analysis

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles such as amines or alcohols can replace the cyano group, forming new derivatives.

Scientific Research Applications

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: This compound can be used in the study of enzyme interactions and as a probe for understanding biological pathways.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with target proteins, while the benzothiophene and chromene moieties can interact with hydrophobic pockets in the target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of chromene-2-carboxamide derivatives and benzothiophene-based molecules. Below is a detailed comparison with structurally related compounds, emphasizing molecular features, physical properties, and inferred chemical behavior.

Table 1: Structural and Physical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide (Target) C₁₉H₁₅N₂O₃S 369.40 Not reported 3-cyano, 6-methyl (benzothiophene)
N-(3-Ethylphenyl)-4-oxo-4H-chromene-2-carboxamide (3′a) C₁₈H₁₅NO₃ 294.11 110–112 3-ethylphenyl (amide)
N-(4-((1H-Imidazol-1-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide (3′d) C₂₀H₁₅N₃O₃ 346.12 258–261 4-(imidazolylmethyl)phenyl (amide)
N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide C₂₂H₂₂ClN₃O₃S 456.95 Not reported 3-carbamoyl (benzothiophene), 2-chlorophenyl (isoxazole)
Key Observations:

Molecular Complexity: The target compound exhibits higher molecular weight (369.40 g/mol) compared to simpler chromene-2-carboxamides (e.g., 294.11 g/mol for 3′a ), owing to the fused benzothiophene system and cyano substituent.

Substituent Effects: Cyano vs. Chromene vs. Isoxazole: The chromene system in the target compound offers a planar aromatic scaffold, contrasting with the isoxazole ring in ’s compound, which introduces steric and electronic variability.

Physical Properties: Melting points for chromene-2-carboxamides range widely (110–261°C ), influenced by substituent polarity and crystallinity. The target compound’s cyano group may elevate its melting point relative to alkyl-substituted analogues (e.g., 3′a), though experimental data are lacking.

Functional Implications

  • Drug Design: The chromene moiety’s planarity may facilitate π-π stacking in biological targets, while the cyano group could act as a hydrogen-bond acceptor. This contrasts with ’s isoxazole-chlorophenyl system, which may prioritize hydrophobic interactions .
  • Solubility and Bioavailability: The target compound’s cyano group may reduce solubility compared to carbamoyl or imidazole-containing analogues, necessitating formulation adjustments for pharmacological applications.

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anti-inflammatory and anticancer effects, as well as its mechanism of action.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S with a molecular weight of approximately 355.41 g/mol. The structure includes a benzothiophene moiety and a chromene core, which are known to contribute to various biological activities.

Anti-inflammatory Properties

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In silico molecular docking studies suggest that it acts as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The binding affinity of the compound to 5-LOX was reported to be stronger than its interaction with cyclooxygenase (COX) enzymes, indicating a selective mechanism of action that may lead to fewer side effects compared to non-selective anti-inflammatory drugs like Celecoxib.

Binding Energy Comparison:

CompoundBinding Energy (Kcal/mol)Ki Inhibition Constant
N-(3-cyano...)-9.0243.23 nM
Celecoxib-12.312.23 nM

These results highlight the compound's potential for further development as a therapeutic agent targeting inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that derivatives of chromene compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms involved may include the modulation of signaling pathways associated with cell survival and apoptosis.

Case Studies and Experimental Findings

  • In Vitro Studies : In vitro assays have demonstrated that the compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values obtained from these studies suggest significant cytotoxicity at relatively low concentrations.
  • Mechanistic Studies : Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

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